5-Chloro-4-fluoro-2-nitroaniline
Overview
Description
Synthesis Analysis
5-Chloro-4-fluoro-2-nitroaniline is used as a key intermediate in the synthesis of various organic compounds. For example, it has been utilized in the preparation of 5-aryl-2,2′-bipyridines bearing fluorinated aniline residues at the C6 position, showcasing a method for producing potential "push-pull" fluorophores with photophysical properties dependent on the fluorine atoms' positioning (Kopchuk et al., 2020). Additionally, a novel synthesis pathway for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in pesticide preparation, was reported, illustrating the versatility of related compounds in synthetic chemistry (Xiao-hua Du et al., 2005).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied. For instance, the crystal and molecular structure of N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, a related compound, was determined by X-ray crystallography, providing insights into the charge-transfer interactions and non-linear optical properties of these molecules (C. Yanes et al., 1997).
Chemical Reactions and Properties
This compound participates in various chemical reactions, forming complexes with metals such as copper(II), nickel(II), and cobalt(II), which are characterized by their spectroscopic properties (G. Devoto et al., 1982). These complexes have square planar, tetrahedral, and hexacoordinate structures, demonstrating the compound's ability to act as a monodentate ligand.
Physical Properties Analysis
The physical properties of this compound derivatives, such as their phase transitions and molecular packing, have been studied. For example, the high- and low-temperature phases of isostructural 4-chloro-3-nitroaniline and 4-iodo-3-nitroaniline revealed insights into the disorder of nitro substituents and the effect of hydrogen bonding on molecular packing (J. Fábry et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives include their reactivity towards nitrosation, mercuration, and telluration, leading to the synthesis of compounds with potential antibacterial activity (R. H. Al-Asadi et al., 2020). These studies highlight the compound's utility in creating novel organic molecules with specific functional properties.
Scientific Research Applications
SNAr Reactions Study : It's used for studying the meta substitution of a fluorine atom in SNAr reactions (Cervera, Marquet, & Martin, 1996).
Preparation of Metal Complexes : This compound is involved in the preparation of complexes of copper(II), nickel(II), and cobalt(II) with 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Kinetic Studies in Aromatic Systems : It is utilized in kinetic studies of nucleophilic displacement reactions in aromatic systems (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Synthesis of Sulfonated Derivatives : The compound is used in the synthesis of sulfonated derivatives of 4-fluoroaniline, such as 2-amino-5-fluorobenzenesulfonic acid and 5-amino-2-fluorobenzenes (Courtin, 1982).
Non-Linear Optical Properties : It has applications in research for its non-linear optical properties and charge transfer interaction in organic crystals (Yanes, Torres, López-Rodríguez, Núñez, & Brito, 1997).
Syntheses of Fluorothiazolo-Benzimidazol-Ones : It's used in the syntheses of 6- and 7-fluorothiazolo[3,2-a]benzimidazol-3(2-H)-ones (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).
Catalytic C-C Coupling Reactions : The compound is utilized in catalytic C-C coupling reactions at nickel, forming highly reactive fluoro complexes (Steffen, Sladek, Braun, Neumann, & Stammler, 2005).
Mechanism of Action
Target of Action
Nitroaniline compounds are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
The specific mode of action of 5-Chloro-4-fluoro-2-nitroaniline is not well-documented. Nitroaniline compounds typically undergo enzymatic reduction within the cell, which can lead to the generation of reactive species. These reactive species can then interact with cellular targets, leading to various downstream effects .
Biochemical Pathways
Nitroaniline compounds are known to interfere with the normal functioning of several cellular processes, potentially including dna synthesis, protein synthesis, and cellular respiration .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Nitroaniline compounds can cause a variety of effects at the cellular level, potentially including dna damage, protein dysfunction, and disruption of cellular energy production .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with cellular targets .
properties
IUPAC Name |
5-chloro-4-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJKEIWZSOHDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333729 | |
Record name | 5-Chloro-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104222-34-6 | |
Record name | 5-Chloro-4-fluoro-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104222-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-fluoro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-4-fluoro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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